molecular formula C21H22ClN5O2 B2804694 N-(2-chlorobenzyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide CAS No. 1006861-17-1

N-(2-chlorobenzyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide

Cat. No. B2804694
CAS RN: 1006861-17-1
M. Wt: 411.89
InChI Key: BQDSCFAHHCJGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C21H22ClN5O2 and its molecular weight is 411.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies

The literature highlights various synthesis methodologies for compounds with similar structural motifs, emphasizing cycloaddition reactions, intramolecular cyclizations, and the use of dipolarophiles in constructing novel heterocyclic frameworks. These methods showcase the versatility of pyrazole and pyrimidine derivatives in accessing diverse heterocyclic compounds through efficient synthetic pathways (Rahmouni et al., 2014), (Bondock et al., 2008).

Antimicrobial Activity

Some studies focus on the antimicrobial properties of pyrazole, pyrimidine, and their derivatives, indicating the potential of these compounds in medicinal chemistry, particularly as antimicrobial agents. The antimicrobial activity is highlighted by evaluating synthesized compounds against various microorganisms, demonstrating their potential in addressing resistance and discovering new therapeutic agents (Bondock et al., 2008), (Abdel‐Latif et al., 2019).

Biological and Chemical Applications

The research extends to the exploration of novel pyrazole and pyrimidine derivatives for their potential biological activities, including antitumor, anti-inflammatory, and insecticidal properties. These studies suggest that structural modification of pyrazole and pyrimidine cores can lead to significant biological activity, which can be tailored for specific therapeutic or agricultural applications (Deohate and Palaspagar, 2020), (Sunder and Maleraju, 2013).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2/c1-13-10-14(2)27(25-13)21-24-18-9-5-7-16(18)20(29)26(21)12-19(28)23-11-15-6-3-4-8-17(15)22/h3-4,6,8,10H,5,7,9,11-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDSCFAHHCJGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2CC(=O)NCC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide

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